O-Demethylpuromycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27N7O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C21H27N7O5/c1-27(2)18-16-19(24-9-23-18)28(10-25-16)21-17(31)15(14(8-29)33-21)26-20(32)13(22)7-11-3-5-12(30)6-4-11/h3-6,9-10,13-15,17,21,29-31H,7-8,22H2,1-2H3,(H,26,32)/t13-,14+,15+,17+,21+/m0/s1 |
InChI Key |
NVZJDPXVSWFFJJ-YXDKPKCJSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Synonyms |
O-demethylpuromycin O-demethylpuromycin, (S)-isome |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of O Demethylpuromycin
Overview of the Puromycin (B1679871) Biosynthetic Pathway in Streptomyces alboniger
Early Precursors and Initial Transformations leading to O-Demethylpuromycin
The initial steps of the puromycin biosynthetic pathway in S. alboniger begin with adenosine (B11128) as a direct precursor to the 3-amino-3-deoxyadenosine moiety of puromycin researchgate.net. The addition of an amino group to the ribose moiety of adenosine is thought to occur via a 3-keto intermediate researchgate.net. One proposed intermediate is 3'-amino-3'-deoxyadenosine (B1194517) triphosphate (3'-amino-3'-dATP), which is a highly toxic compound asm.org. The pur7 gene product, Pur7, has been identified as a Nudix hydrolase that converts 3'-amino-3'-dATP into the less toxic 3'-amino-3'-deoxyadenosine monophosphate (3'-amino-3'-dAMP) and pyrophosphate, acting as a "housecleaning" agent to manage toxic intermediates asm.org.
Role of Tyrosinyl-Aminonucleoside Synthetase (Pur6) in this compound Formation
A pivotal step in the biosynthesis of this compound is the attachment of the L-tyrosine moiety to the aminonucleoside backbone. This reaction is catalyzed by Tyrosinyl-Aminonucleoside Synthetase, encoded by the pur6 gene nih.govresearchgate.net. The pur6 gene is essential for puromycin biosynthesis nih.govresearchgate.net. Cell lysates from S. alboniger and Streptomyces lividans or Escherichia coli transformants expressing pur6 have demonstrated activity in linking L-tyrosine to both 3'-amino-3'-deoxyadenosine and N6,N6-dimethyl-3'-amino-3'-deoxyadenosine through a peptide-like bond nih.govresearchgate.net. Physicochemical and biochemical analyses of the products of these reactions suggest that Pur6 forms tridemethylpuromycin and this compound nih.govresearchgate.net. This indicates that Pur6 is responsible for synthesizing the peptide-like linkage between tyrosine and the aminonucleoside, leading to the formation of this compound, which lacks the O-methyl group on the tyrosinyl residue nih.govresearchgate.net.
This compound O-Methyltransferase (DmpM): The Terminal Methylation Step
This compound O-methyltransferase (DmpM) plays a critical role as the enzyme responsible for the terminal O-methylation step in puromycin biosynthesis, converting this compound into the final antibiotic asm.orgnih.govnih.gov. The dmpM gene is located within the pur gene cluster in Streptomyces alboniger and is tightly linked to the pac gene, which encodes puromycin N-acetyltransferase nih.govnih.govnih.gov.
Enzymatic Characterization and Classification (EC 2.1.1.38)
DmpM is classified as an O-methyltransferase with the Enzyme Commission (EC) number EC 2.1.1.38 uniprot.orgqmul.ac.ukexpasy.org. Its systematic name is S-adenosyl-L-methionine:this compound O-methyltransferase qmul.ac.uk. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of this compound, yielding puromycin and S-adenosyl-L-homocysteine (SAH) qmul.ac.uk.
Molecular analysis of the dmpM gene has revealed an open reading frame of 1131 nucleotides, encoding a polypeptide with a predicted molecular weight of approximately 40.3 kDa nih.gov. Experimental data from coupled transcription-translation experiments suggested the DmpM gene product is a 44 kDa polypeptide nih.gov. The deduced amino acid sequence of DmpM exhibits significant similarities to other O-methyltransferases, including those involved in the biosynthesis of melatonin (B1676174) and carotenoids, and other O-methyltransferases in secondary metabolite pathways nih.gov. DmpM is known to be unstable, even at low temperatures, upon purification, but its activity can be stabilized by the addition of S-adenosyl-L-methionine asm.org.
Substrate Specificity and Kinetic Parameters of DmpM (e.g., Km values for this compound and N-acetyl-O-demethylpuromycin)
DmpM exhibits substrate specificity for this compound. Interestingly, the enzyme can also O-methylate N-acetyl-O-demethylpuromycin nih.gov. Kinetic studies have determined the Michaelis-Menten constant (Km) values for these substrates.
Table 1: Kinetic Parameters of this compound O-Methyltransferase (DmpM)
| Substrate | Km Value (µM) nih.gov |
| This compound | 260 |
| N-acetyl-O-demethylpuromycin | 2.3 |
These kinetic data suggest that while this compound is a substrate, N-acetyl-O-demethylpuromycin is a significantly more efficient substrate for DmpM, as indicated by its much lower Km value nih.gov. This finding implies a potential pathway where this compound might first be N-acetylated by puromycin N-acetyltransferase (Pac) and then O-methylated by DmpM to form N-acetylpuromycin, before being deacetylated to active puromycin nih.gov.
Reaction Mechanism of O-Methylation and S-Adenosylmethionine Utilization
The O-methylation reaction catalyzed by DmpM is a classic example of an S-adenosylmethionine (SAM)-dependent methyltransferase reaction qmul.ac.ukgoogle.comnih.gov. SAM serves as the universal methyl group donor in numerous biological methylation reactions rsc.orgmdpi.comnih.gov. In the case of DmpM, SAM donates its activated methyl group to the hydroxyl group on the tyrosinyl residue of this compound. This transfer results in the formation of a new O-methyl ether linkage, converting this compound to puromycin, and concurrently converting SAM into S-adenosyl-L-homocysteine (SAH) qmul.ac.uk.
The mechanism typically involves a nucleophilic attack by the oxygen atom of the hydroxyl group on the methyl group of SAM. The conserved N-terminal SAM-binding fold, characterized by an acidic residue and a glycine-rich stretch (D/E-X-G-X-G-X-G), is critical for SAM binding in SAM-dependent methyltransferases nih.gov. While the precise catalytic residues within DmpM are not explicitly detailed in the provided search results, SAM-dependent methyltransferases generally utilize a common mechanism where SAM's sulfonium (B1226848) cation facilitates the methyl transfer rsc.org. The reaction is irreversible under physiological conditions due to the high energy of the sulfonium bond in SAM rsc.org. SAH, the byproduct, is a potent inhibitor of many methyltransferases, and its removal is crucial for maintaining methylation capacity within the cell nih.gov.
Genetic Basis: The dmpM Gene and its Location within the pur Cluster
The this compound O-methyltransferase enzyme is encoded by the dmpM gene. guidetopharmacology.orgnih.govmetabolomicsworkbench.org In Streptomyces alboniger, the dmpM gene is found to be tightly linked to the pac gene, which encodes puromycin N-acetyltransferase. nih.govmetabolomicsworkbench.org These genes are part of a larger, comprehensive puromycin biosynthetic gene cluster (pur cluster), which spans approximately 15 kilobases (kb) of DNA. nih.govmetabolomicsworkbench.org This pur cluster encompasses not only the structural genes for puromycin biosynthesis but also genes related to resistance and regulatory functions. nih.gov
Beyond dmpM and pac, other genes identified within the pur cluster include pacHY, responsible for an N-acetylpuromycin hydrolase, and prg1, which is a pleiotropic regulatory gene showing similarity to degT from Bacillus stearothermophilus. nih.govmetabolomicsworkbench.org Further characterization of the pur cluster has revealed the presence of additional open reading frames such as napH, pur7, pur10, pur6, pur4, pur5, and pur3. guidetopharmacology.orgmetabolomicsworkbench.org The product of the dmpM gene is a polypeptide with an estimated molecular weight of 44 kilodaltons (kDa). While dmpM and pac are closely linked, studies suggest they may constitute distinct transcriptional units. The pur cluster, including dmpM, is chromosomally located in Streptomyces alboniger.
Regulation of dmpM Gene Expression and Enzyme Activity
The regulation of dmpM gene expression and the activity of its encoded enzyme, DmpM, are crucial for the controlled biosynthesis of puromycin in Streptomyces alboniger.
Enzyme Induction and Protection from Inactivation
The activity of the O-methyltransferase (DmpM) in S. alboniger exhibits a dynamic profile during growth. Enzyme activity typically rises from low initial levels to reach a maximum during the mid-logarithmic phase of growth. Following this peak, the activity declines or, in some media like Hickey-Tresner, may completely disappear during the stationary phase, indicating a form of enzyme induction tied to the growth cycle. nih.gov
The DmpM enzyme, whether in crude extracts or purified form, is known to be rapidly inactivated when exposed to a temperature of 37°C. nih.gov However, this inactivation can be mitigated by the presence of its substrates. Both S-adenosyl-L-methionine (SAM) and this compound, individually or together at lower concentrations, provide protection against this loss of enzyme activity. nih.gov During the purification process, the addition of S-adenosyl-L-methionine was found to stabilize the otherwise unstable enzyme. nih.gov Interestingly, puromycin, the final product of the DmpM-catalyzed reaction, has been observed to inhibit the transferase activity, suggesting a potential feedback inhibition mechanism. nih.gov
Influence of Media Composition on DmpM Activity
The composition of the growth medium significantly influences the specific activity of this compound O-methyltransferase (DmpM) in Streptomyces alboniger. Studies have shown a notable difference in maximal specific activities depending on the medium used for cultivation.
| Medium Type | Maximal Specific Activity (nmol/min per mg of protein) |
| Corn Steep Liquor-Corn Starch | 0.7 nih.gov |
| Hickey-Tresner | 0.1 nih.gov |
This data demonstrates that the corn steep liquor-corn starch medium supports a substantially higher DmpM activity compared to the Hickey-Tresner medium. nih.gov This highlights the importance of nutritional components in the fermentation medium for optimizing enzyme activity and, consequently, antibiotic production in Streptomyces species.
Molecular Interactions and Cellular Fate of O Demethylpuromycin
Interactions with Ribosomal Components and Protein Synthesis Machinery
O-Demethylpuromycin's structural resemblance to puromycin (B1679871), a known inhibitor of protein synthesis, dictates its ability to interact with the cellular machinery responsible for translation.
Observed in vitro Sensitivity of Ribosomes to this compound
Ribosomes isolated from Streptomyces alboniger, the natural producer of puromycin, demonstrate in vitro sensitivity to this compound. While sensitive, this effect is observed to a lesser extent compared to puromycin itself researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgmetu.edu.tr. Puromycin functions by mimicking the 3' end of an aminoacylated transfer RNA (aa-tRNA), enabling it to enter the ribosomal A-site. Once in the A-site, its free amino group accepts the nascent polypeptide chain from the peptidyl-tRNA located in the P-site, a reaction catalyzed by the ribosome's peptidyltransferase center (PTC). This premature acceptance of the polypeptide chain by puromycin leads to the release of truncated peptide chains and the termination of protein synthesis mdpi.comnih.govbiorxiv.org. Given its structural similarity, this compound is understood to interfere with protein synthesis through a comparable mechanism.
Comparative Analysis of Ribosomal Affinity with Puromycin
The observed lesser sensitivity of ribosomes to this compound in vitro suggests a lower ribosomal affinity or efficacy compared to puromycin researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.org. While direct comparative ribosomal binding affinities (e.g., Kᵢ values for ribosomal inhibition) are not extensively detailed for this compound in the provided context, kinetic parameters for the puromycin N-acetyltransferase (Pac) enzyme provide an indirect comparison of how these compounds are recognized by a key modifying enzyme.
Table 1: Comparative Km Values for Puromycin N-Acetyltransferase (Pac)
| Substrate | Km Value (µM) nih.gov |
| Puromycin | 1.7 |
| This compound | 4.6 |
Note: These Km values reflect the enzyme's affinity for its substrates, not directly the ribosomal affinity.
Substrate for Resistance Mechanisms in Producer Organisms
In Streptomyces alboniger, this compound plays a critical role as a substrate in the organism's self-defense and detoxification mechanisms, primarily through enzymatic modification.
N-Acetylation of this compound by Puromycin N-Acetyltransferase (Pac)
A primary resistance mechanism involves the N-acetylation of this compound by the enzyme puromycin N-acetyltransferase (Pac), found in Streptomyces alboniger researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgmetu.edu.trnih.gov. This enzyme inactivates puromycin by acetylating its reactive amino group, a process that also applies to this compound researchgate.netmdpi.comnih.gov. The N-acetylation reaction requires acetyl-Coenzyme A (Acetyl-CoA) as the acetyl group donor researchgate.net. The Km values for Pac indicate its catalytic efficiency towards both puromycin and this compound, with this compound having a Km of 4.6 µM, compared to 1.7 µM for puromycin nih.gov.
Role of N-Acetylation in Self-Defense and Detoxification of Biosynthetic Intermediates
The N-acetylation of this compound by Pac is crucial for the self-defense and detoxification mechanisms of Streptomyces alboniger against its own toxic biosynthetic intermediates researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.orgmetu.edu.tr. This enzymatic inactivation prevents this compound, which is toxic to ribosomes, from interfering with the producer organism's essential protein synthesis metu.edu.tr. Furthermore, research suggests that if this compound is present in S. alboniger, it would first be N-acetylated by Pac and subsequently O-methylated by this compound O-methyltransferase (DmpM) to form N-acetylpuromycin. This sequence of reactions highlights a coordinated detoxification pathway for this precursor molecule nih.govacs.org.
Genetic Basis: The pac Gene and its Linkage to dmpM
The genetic components underlying these resistance and detoxification mechanisms are closely linked within the Streptomyces alboniger genome. The gene encoding puromycin N-acetyltransferase (pac) and the gene encoding this compound O-methyltransferase (dmpM) are tightly linked annualreviews.orgresearchgate.netembopress.orgnih.govembopress.org. Both pac and dmpM are found on the same 2.4-kb DNA fragment annualreviews.orgnih.gov. The entire set of genes responsible for the puromycin biosynthesis pathway, including pac and dmpM, has been successfully cloned from S. alboniger researchgate.netembopress.orgnih.gov. While physically linked, coupled transcription-translation experiments have suggested that the dmpM gene product is a 44-kDa polypeptide and that dmpM and pac may belong to separate transcriptional units nih.gov.
Genetic and Molecular Biological Studies on the Puromycin Biosynthesis Pathway Involving O Demethylpuromycin
Engineering of Biosynthetic Pathways for Analog Production
Strategies for Manipulating O-Demethylpuromycin-related Enzymatic Steps
Manipulation of enzymatic steps related to this compound primarily focuses on modulating the activity of this compound O-methyltransferase (DmpM) and understanding its regulation.
Regulation of DmpM Activity: Studies on S. alboniger have revealed insights into the regulation of DmpM. The enzyme's levels are influenced by growth conditions, showing maximum specific activities during mid-logarithmic growth and declining in the stationary phase. nih.gov
Catabolite Repression: Glucose has been shown to repress O-methyltransferase formation significantly. nih.gov
Ethidium (B1194527) Bromide Inhibition: Ethidium bromide can also reduce DmpM formation, suggesting a regulatory mechanism susceptible to certain inhibitors. nih.gov
Substrate Protection: The stability of DmpM is enhanced by the presence of its substrates, this compound and S-adenosyl-L-methionine (SAM), which protect the enzyme from inactivation. nih.gov This suggests that intracellular levels of these substrates can influence enzyme longevity and, consequently, the rate of puromycin (B1679871) production. nih.gov
Product Inhibition: Puromycin itself has been found to inhibit the O-methyltransferase, indicating a feedback inhibition mechanism that could regulate its own biosynthesis. nih.gov
These regulatory insights suggest potential strategies for manipulating this compound-related steps:
Genetic Engineering: Overexpression or knockout of the dmpM gene could be used to enhance or reduce puromycin production, respectively. Similarly, manipulating the pac gene could alter the accumulation of this compound by affecting its inactivation.
Enzyme Inhibition/Activation: Developing specific inhibitors or activators for DmpM could control the conversion of this compound to puromycin. The instability of the purified enzyme and its stabilization by substrates provide avenues for studying its mechanism and potential modulators. nih.gov
Synthesis of this compound Analogues via Synthetic Biology Approaches
Synthetic biology offers powerful tools for designing and constructing novel biological systems, including pathways for producing natural products and their analogues. For this compound, synthetic biology approaches can be employed to:
Pathway Engineering: By introducing or modifying genes within the pur cluster in heterologous hosts, researchers can engineer strains to produce this compound or its derivatives. The cloning and expression of the entire pur cluster in Streptomyces lividans and Streptomyces griseofuscus already demonstrate the feasibility of transferring and manipulating this pathway. embopress.org
Enzymatic Synthesis: Individual enzymes from the puromycin biosynthesis pathway, such as Pur6 (tyrosinyl-aminonucleoside synthetase) and DmpM (this compound O-methyltransferase), can be expressed and utilized in vitro or in vivo for the targeted synthesis of this compound and its analogues. researchgate.net For example, Pur6's ability to link L-tyrosine to aminonucleoside precursors could be exploited to introduce modified tyrosine derivatives, leading to novel this compound analogues. researchgate.net
Directed Evolution and Protein Engineering: Modifying the substrate specificity or catalytic efficiency of enzymes like Pur6 or DmpM through directed evolution or rational protein design could enable the incorporation of non-natural precursors or the formation of new methylation patterns, leading to this compound analogues with altered properties.
De Novo Pathway Design: For more complex analogues, entirely new biosynthetic pathways could be designed and assembled from characterized enzymatic steps, drawing from a broader range of enzymes beyond the native S. alboniger system. Gene synthesis, a fundamental technology in synthetic biology, allows for the chemical synthesis of custom DNA strands, enabling the construction of novel genes and entire biosynthetic pathways. genscript.com
The synthesis of puromycin analogues has been explored through chemical routes, demonstrating the potential for creating structural variations. For instance, a synthetic route from adenosine (B11128) to N6-bis-demethylpuromycin has been reported, highlighting chemical methods that could be adapted or combined with enzymatic approaches to yield this compound analogues. acs.org The ability to create such analogues is crucial for exploring structure-activity relationships and potentially developing new therapeutic agents.
Advanced Methodologies in O Demethylpuromycin Research
Enzymatic Assays for Characterizing O-Methyltransferase and N-Acetyltransferase Activities
Characterizing the enzymes that act upon O-demethylpuromycin, particularly O-methyltransferases and N-acetyltransferases, is essential for understanding its metabolic fate. Various assay methods are employed to quantify the activity of these enzymes.
Enzymatic activities related to this compound can be precisely measured using both spectrophotometric and radiometric approaches.
For O-methyltransferase activity, radiometric assays are a gold standard, leveraging S-adenosyl-L-methionine (SAM) labeled with radioisotopes such as 14C or tritium (B154650) as the methyl donor creative-enzymes.comreactionbiology.comdrugtargetreview.comeurofinsdiscovery.com. The transfer of the radioactive methyl group from SAM to the substrate, this compound, is quantified by separating the radiolabeled product from unreacted SAM, often through filtration onto specialized filter papers creative-enzymes.comreactionbiology.comdrugtargetreview.com. Notably, this compound O-methyltransferase (DmpM) activity has been characterized using [Methyl-3H]SAM and this compound as substrates researchgate.netasm.orgdatapdf.com.
Spectrophotometric methods offer continuous monitoring of enzyme activity. A common enzyme-coupled approach for SAM-dependent methyltransferases involves the detection of S-adenosyl-L-homocysteine (AdoHcy), the byproduct of the methylation reaction. AdoHcy is sequentially hydrolyzed by S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase (SAHN/MTAN) to S-ribosylhomocysteine and adenine (B156593). Subsequently, adenine deaminase converts adenine into hypoxanthine (B114508) and ammonia, leading to a measurable decrease in absorbance at 265 nm researchgate.netcapes.gov.br. This coupled assay design is advantageous as it mitigates product feedback inhibition by AdoHcy researchgate.netcaymanchem.com. Another spectrophotometric method monitors the production of hydrogen peroxide (H2O2) in a coupled reaction, which results in an increase in absorbance at 515 nm caymanchem.com.
For N-acetyltransferase activity, specifically that of puromycin (B1679871) N-acetyltransferase (PAC), assays measure the enzyme's ability to inactivate puromycin and this compound by acetylating the amino group of their tyrosinyl moiety, utilizing acetyl-Coenzyme A as the acetyl donor researchgate.netbiorxiv.org. Kinetic studies have determined the Michaelis-Menten constant (Km) values for PAC with puromycin and this compound as substrates, reported as 1.7 µM and 4.6 µM, respectively researchgate.net. The highly specific PAC reaction is also utilized to quantify puromycin production in culture filtrates core.ac.uk.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the separation, identification, and quantification of compounds in complex mixtures. In the context of this compound research, HPLC is invaluable for analyzing the products of enzymatic reactions. It allows for the precise separation of this compound from its precursors, methylated, and acetylated derivatives. HPLC can be coupled with various detection methods, including ultraviolet (UV) detection, fluorescence detection for labeled products, or radiometric detection for radiolabeled compounds, as well as mass spectrometry (LC-MS) for comprehensive analysis researchgate.net. This enables researchers to accurately quantify the conversion of substrates to products and to identify novel intermediates or byproducts formed during enzymatic transformations involving this compound.
Spectrophotometric and Radiometric Methods
Genetic Manipulation Techniques for Pathway Elucidation
Genetic manipulation plays a pivotal role in dissecting the biosynthetic pathway of this compound and related compounds, particularly in producer strains like Streptomyces alboniger.
Gene deletion is a critical technique for determining the function of specific genes within the puromycin biosynthetic gene cluster (pur) in Streptomyces alboniger core.ac.ukembopress.orgresearchgate.net. By inactivating a gene suspected to be involved in the pathway, researchers can observe the effect on this compound or puromycin production. For instance, the deletion of specific pur genes in S. alboniger mutants has been shown to impair puromycin biosynthesis, and this phenotype can be complemented by reintroducing the corresponding gene, thereby confirming its role in the pathway core.ac.uk. This approach helps to establish a clear link between a gene and a specific step in the biosynthetic cascade.
Gene overexpression involves increasing the copy number or transcriptional activity of a particular gene within the producer strain. While not explicitly detailed for this compound production in the provided information, overexpression is a common strategy to enhance the production of specific metabolites or to facilitate the characterization of enzymes by increasing their cellular concentration. For example, overexpression of the pac gene, encoding puromycin N-acetyltransferase, is a well-established method to confer puromycin resistance in various cell types, including mammalian cells researchgate.netbiorxiv.orgnih.govastralscientific.com.auresearchgate.net. This demonstrates the utility of overexpression for studying enzyme function and its impact on cellular phenotypes related to puromycin and its derivatives.
Plasmid-based expression systems are fundamental for producing and purifying enzymes involved in this compound biosynthesis, enabling detailed biochemical characterization outside their native host. The pac gene, which encodes puromycin N-acetyltransferase, has been successfully cloned and expressed in heterologous hosts such as Escherichia coli and mammalian cells researchgate.netnih.govastralscientific.com.auasm.orgaddgene.org. This allows for the production of recombinant PAC enzyme in quantities sufficient for structural and mechanistic studies.
Similarly, other genes from the S. albonigerpur cluster, such as pur7 (encoding a Nudix hydrolase), have been expressed in E. coli and the recombinant protein purified for enzymatic activity assays nih.gov. The dmpM gene, responsible for this compound O-methyltransferase, is closely associated with pac within the pur cluster and has been studied through its expression in heterologous Streptomyces hosts like Streptomyces lividans and Streptomyces griseofuscus embopress.orgresearchgate.net. These systems provide a controlled environment to study individual enzyme kinetics, substrate specificities, and cofactor requirements without the complexities of the native metabolic background.
Gene Deletion and Overexpression in Producer Strains
Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Interaction Studies
Spectroscopic and mass spectrometric techniques are indispensable for confirming the structure of this compound and its derivatives, as well as for investigating their interactions with biological macromolecules.
Spectroscopic approaches provide detailed information about the chemical structure and functional groups of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H NMR, has been instrumental in the identification and structural elucidation of puromycin and its related compounds in producing transformants embopress.orgresearchgate.net. NMR provides comprehensive data on the connectivity of atoms and their spatial arrangement, which is crucial for confirming the precise structure of this compound and any modifications it undergoes. Ultraviolet-Visible (UV-Vis) spectroscopy is commonly employed for quantitative analysis and for monitoring reaction progress in enzyme assays, such as those for methyltransferases where changes in absorbance at specific wavelengths (e.g., 265 nm or 515 nm) indicate product formation researchgate.netcapes.gov.brcaymanchem.com.
Mass spectrometric (MS) approaches are powerful tools for determining the molecular weight, elemental composition, and fragmentation patterns of this compound and its metabolites. MS is utilized for detecting and quantifying methyltransferase activity, capable of identifying intact methylated proteins or their hydrolyzed products researchgate.netresearchgate.net. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of MS, making it ideal for the identification and quantification of this compound and its various derivatives in complex biological samples or enzymatic reaction mixtures researchgate.net. This hyphenated technique is particularly useful for tracking the conversion of this compound to puromycin and other modified forms, providing critical insights into the biosynthetic pathway and the kinetics of the involved enzymes.
Application of Nuclear Magnetic Resonance (NMR) in Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely employed in metabolomics for the identification and structural elucidation of metabolites in complex biological samples. For compounds like this compound and its related metabolites, NMR provides invaluable insights into their molecular structures.
One-dimensional (1D) 1H NMR methods are often sufficient for identifying metabolites present at relatively high concentrations or those possessing distinctive signals within less crowded regions of the spectrum. wikipedia.org However, for metabolites found at lower concentrations or those with overlapping signals, two-dimensional (2D) NMR spectroscopic methods become essential. wikipedia.org Techniques such as 2D 1H chemical shift correlated spectroscopy (COSY) are routinely used in metabonomics analyses. wikipedia.org COSY experiments provide information on which hydrogens are spin-spin coupled, a critical detail for confirming metabolite structures. wikipedia.org The interpretation of NMR spectra can be significantly aided by the use of metabolite databases, such as the Human Metabolome Database (HMDB). wikipedia.org
Use of Mass Spectrometry for Pathway Intermediates
Mass Spectrometry (MS) is another indispensable tool in metabolomics and biochemical research, frequently coupled with chromatographic separation techniques like liquid chromatography (LC-MS) for comprehensive metabolite profiling. wikipedia.org MS is particularly effective for identifying and characterizing pathway intermediates, even at low concentrations.
In the context of puromycin biosynthesis, which involves this compound, mass spectrometry has been utilized. For instance, tandem mass spectrometry (MS/MS), specifically employing the nanospray ionization method with a quadrupole ion trap, has been used for peptide sequencing of enzymes within the pur gene cluster of Streptomyces alboniger. uni.lu These enzymes are integral to the puromycin biosynthetic pathway, and the characterization of their peptides through MS/MS helps in understanding their roles and, by extension, the intermediates they process. The ability of MS to provide highly sensitive and specific detection, along with fragmentation patterns, allows for the identification of unknown intermediates and the confirmation of proposed metabolic pathways.
Protein Purification and Characterization of this compound-Modifying Enzymes
The study of this compound's metabolism involves the purification and detailed characterization of the enzymes responsible for its modification. A key enzyme in this pathway is this compound O-methyltransferase (DmpM), which catalyzes the O-methylation of this compound to form puromycin. citeab.com
Enzyme Purification: The purification of this compound O-methyltransferase from Streptomyces alboniger has been achieved through a combination of classical biochemical techniques. These methods include protamine sulfate (B86663) precipitation, ammonium (B1175870) sulfate fractionation, and various forms of chromatography, such as adsorption and gradient salt elution from diethylaminoethyl-cellulose (DEAE-cellulose) and Sephadex G-200 gel filtration. citeab.com A significant challenge in the purification of this enzyme is its inherent instability, even at low temperatures, particularly after the salt fractionation step. citeab.com However, its stability can be improved by the addition of S-adenosyl-L-methionine (SAM), a substrate for the enzyme, during later stages of purification. citeab.com
Another enzyme, puromycin N-acetyltransferase (Pac) from Streptomyces alboniger, which also acts on this compound, has been partially purified using column chromatography through DEAE-cellulose and Affigel Blue.
Enzyme Characterization: Characterization studies provide critical insights into the catalytic properties, substrate specificity, and regulation of these enzymes.
Activity and Regulation: Maximal specific activities for this compound O-methyltransferase have been reported, for instance, at 0.7 and 0.1 nmol/min per mg of protein in different growth media. citeab.com The enzyme's activity typically increases during the mid-logarithmic growth phase of the organism and subsequently declines or disappears during the stationary phase. citeab.com Its formation can be significantly reduced by the presence of glucose or ethidium (B1194527) bromide. citeab.com The enzyme is susceptible to rapid inactivation at 37°C, but the presence of its substrates can offer protection against this loss of activity. citeab.com Interestingly, puromycin, the final product, has been shown to inhibit the this compound O-methyltransferase. citeab.com
Substrate Specificity and Kinetics: Puromycin N-acetyltransferase (Pac) is known to N-acetylate this compound, in addition to puromycin itself and other analogues. Kinetic studies have determined the Michaelis-Menten constant (Km) values for these enzymes with their respective substrates. For the puromycin N-acetyltransferase, the Km values for puromycin and this compound are 1.7 µM and 4.6 µM, respectively. The this compound O-methyltransferase can also O-methylate N-acetyl-O-demethylpuromycin, with Km values of 260 µM for this compound and 2.3 µM for N-acetyl-O-demethylpuromycin. These kinetic parameters suggest that N-acetylation of the puromycin backbone might occur at an earlier precursor stage in the biosynthetic pathway.
Molecular Properties: The molecular weight of purified enzymes can be determined through techniques like gel filtration; for example, the puromycin N-acetyltransferase has an estimated molecular mass (Mr) of 23,000 Da. The this compound O-methyltransferase from Streptomyces alboniger (UniProtKB accession P42712) has a length of 376 amino acids and a mass of 40,328 Da, and contains domains characteristic of S-adenosyl-L-methionine-dependent methyltransferases.
The following table summarizes key kinetic data for enzymes modifying this compound:
Table 1: Kinetic Parameters of this compound Modifying Enzymes
| Enzyme | Substrate | Km (µM) | Reference |
| Puromycin N-acetyltransferase | Puromycin | 1.7 | |
| Puromycin N-acetyltransferase | This compound | 4.6 | |
| This compound O-methyltransferase | This compound | 260 | |
| This compound O-methyltransferase | N-acetyl-O-demethylpuromycin | 2.3 |
Future Research Directions and Theoretical Implications
Comprehensive Elucidation of Uncharacterized Biosynthetic Steps to O-Demethylpuromycin
The complete biosynthetic pathway of puromycin (B1679871), and by extension, this compound, remains partially characterized, particularly concerning the intricate enzymatic steps involved in its formation. A key enigmatic step is the coupling of the amino acid tyrosine and nucleotide moieties, a reaction mediated by the unique enzyme Pur6 mdpi.comresearchgate.netresearchgate.net. Pur6 is of particular interest as it lacks readily identifiable conserved domains through sequence homology, making its precise mechanism of action challenging to predict mdpi.comresearchgate.net. Recent hypotheses suggest that Pur6 may utilize aminoacylated tRNA as an activated peptidyl precursor, exemplified by its proposed role in the biosynthesis of cystocin, a puromycin analog, where it is hypothesized to use tRNACys mdpi.comresearchgate.net.
This compound itself is a toxic precursor, and its conversion to puromycin involves an O-methylation step catalyzed by this compound O-methyltransferase stemcell.commicrobiologyresearch.org. However, the exact sequence of dephosphorylation and O-methylation within the pathway, particularly whether dephosphorylation occurs before or after O-methylation, requires further clarification researchgate.net. Ongoing genome mining initiatives are actively exploring the diversity of puromycin-like biosynthetic gene clusters (BGCs) across various microbial species. These efforts aim to uncover novel structural analogs and shed light on the complete mechanisms governing aminonucleoside assembly, indicating a rich landscape of uncharacterized steps and potential alternative pathways mdpi.comresearchgate.net.
Development of this compound and its Analogues as Molecular Probes for Cellular Processes
Puromycin and its derivatives are already invaluable tools in molecular biology, widely employed as molecular probes for investigating protein synthesis, ribosome function, and in situ translation dynamics mdpi.comnih.govnih.govelifesciences.orgfermentek.com. A notable advancement is O-propargyl-puromycin (OPP), a clickable analog that facilitates the labeling of newly synthesized proteins in live cells and whole organisms elifesciences.orgbio-techne.comjenabioscience.com. Furthermore, the development of inherently emissive puromycin analogues has enabled the fluorescent labeling of nascent peptides without the need for subsequent chemical reactions or antibody staining, thereby facilitating real-time, live-cell experiments nih.govresearchgate.net.
Future research could focus on designing and synthesizing this compound analogs with enhanced properties, such as improved cell permeability, higher specificity for particular cellular targets, reduced off-target toxicity, and the incorporation of novel detectable tags nih.govelifesciences.orgjenabioscience.comnih.govmlsu.ac.inbeilstein-journals.orgyoutube.comthno.org. Exploring various structural modifications to both the nucleoside and amino acid moieties of this compound could optimize its activity and introduce new functionalities, expanding its utility as a versatile molecular probe for dissecting complex cellular processes nih.gov.
Understanding the Evolutionary Conservation of Aminonucleoside Biosynthesis Pathways
The biosynthesis of puromycin has been extensively studied in Streptomyces alboniger, the primary producer organism nih.govfermentek.comselleckchem.commpbio.com. Insights into the evolutionary conservation of aminonucleoside biosynthesis pathways can be gained by examining enzymes like Pur7, a Nudix hydrolase found within the puromycin biosynthetic cluster, which exhibits evolutionary conservation of its nudix motif across different biological kingdoms asm.org. The identification of puromycin-like BGCs in other Streptomyces species and even in organisms like Xenorhabdus suggests a broader evolutionary landscape for these compounds, indicating common ancestral pathways or mechanisms of dissemination mdpi.com.
Further research could delve into the conservation of regulatory mechanisms, such as two-component systems (TCSs), exemplified by AbrB1/B2 in Streptomyces coelicolor, which are known to regulate antibiotic production and are highly conserved across Streptomyces species oup.comfrontiersin.org. Investigating the role of horizontal gene transfer and plasmids in the acquisition and loss of antibiotic biosynthetic gene clusters over evolutionary time could provide critical insights into the spread and diversification of these pathways oup.comnih.gov. Comparative genomics and metabolomics across diverse microbial species will be instrumental in identifying both conserved enzymatic steps and unique pathway variations within aminonucleoside biosynthesis mdpi.comresearchgate.netasm.org.
Metabolic Engineering Strategies for Enhanced Production or Diversification of this compound-Related Compounds for Research Purposes
Metabolic engineering offers powerful approaches to enhance the production of natural products, including antibiotics and their precursors ontosight.ai. For this compound, strategies could involve optimizing the expression levels of key biosynthetic enzymes, such as Pur6, or enzymes responsible for the subsequent modification of this compound, like the O-methyltransferase mdpi.comstemcell.com.
To diversify the chemical space of this compound-related compounds for research applications, approaches could include directed evolution of the biosynthetic machinery or the introduction of genes encoding novel modifying enzymes mdpi.comresearchgate.net. Genome mining can be leveraged to identify and activate cryptic or silent BGCs present in various Streptomyces strains, potentially leading to the discovery and production of new aminonucleosides mdpi.comresearchgate.netoup.comasm.org. Furthermore, applying the "One Strain Many Compounds" (OSMAC) approach in conjunction with untargeted metabolomics can reveal previously untapped chemical diversity from microbial isolates asm.org. The primary focus of these metabolic engineering efforts would be to generate a wider array of this compound-related compounds for use as molecular probes or tools in fundamental biological research, rather than for large-scale therapeutic production mdpi.comnih.govnih.govfermentek.com.
Role of this compound in Producer Organism Physiology Beyond Antibiotic Production.
While this compound is predominantly recognized as a precursor to the antibiotic puromycin, antibiotics and their precursors can often exert diverse physiological roles within their producer organisms, extending beyond their antimicrobial activity. These roles can include acting as signaling molecules, influencing processes such as quorum sensing, biofilm formation, and host-parasite interactions frontiersin.orgmdpi.comnih.gov.
A notable physiological aspect of this compound is its toxicity to the producer organism, Streptomyces alboniger. The producer employs a self-resistance mechanism involving the N-acetylation of this compound by puromycin N-acetyltransferase (PAC), which inactivates the compound stemcell.commicrobiologyresearch.orgresearchgate.net. This self-resistance mechanism is vital for the producer's survival in the presence of its own toxic metabolites. Future research could investigate whether this compound or its immediate derivatives play additional roles in the producer's primary metabolism, developmental processes, or inter-microbial communication, particularly at sub-inhibitory concentrations nih.gov. Exploring if this compound acts as a signaling molecule that modulates gene regulation within Streptomyces alboniger or influences its interactions with other microorganisms in its natural ecological niche would provide a more comprehensive understanding of its biological significance oup.comnih.gov.
Q & A
Q. What is the role of O-Demethylpuromycin in puromycin biosynthesis, and how is it experimentally validated?
this compound is a biosynthetic intermediate in puromycin production by Streptomyces alboniger. Its formation is catalyzed by the enzyme this compound O-methyltransferase (EC 2.1.1.38), which transfers a methyl group from S-adenosylmethionine (SAM) to this compound . Experimental validation typically involves:
- Isotopic labeling : Tracking methyl group transfer using radiolabeled SAM (e.g., ³H- or ¹⁴C-labeled) to confirm enzymatic activity .
- Enzyme purification : Fractionating cell-free extracts of S. alboniger and assaying for methyltransferase activity under controlled pH and temperature conditions .
- Chromatographic analysis : Using TLC or HPLC to separate reaction products and identify this compound methylation .
Q. What methodologies are used to detect and quantify this compound in microbial cultures?
- Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity for detecting this compound and its methylated derivatives in complex matrices .
- Thin-layer chromatography (TLC) : A cost-effective method for preliminary screening, using solvent systems like chloroform-methanol-ammonia (75:20:5) to separate intermediates .
- Enzymatic assays : Coupling this compound methylation with NADH oxidation (via coupled enzyme systems) to measure reaction kinetics spectrophotometrically .
Q. How do researchers distinguish this compound from structurally related aminonucleosides?
Structural differentiation relies on:
- NMR spectroscopy : Comparing chemical shifts of the O-methyl group (δ ~3.3 ppm in puromycin vs. absence in this compound) .
- Enzymatic specificity assays : Testing substrate specificity of O-methyltransferases; e.g., this compound O-methyltransferase does not act on puromycin or other aminonucleosides .
Advanced Research Questions
Q. What regulatory mechanisms control this compound O-methyltransferase expression in Streptomyces alboniger?
The enzyme’s activity is tightly regulated by:
- Feedback inhibition : Puromycin directly inhibits the methyltransferase to prevent overaccumulation .
- Transcriptional control : The dmpM gene encoding the enzyme is under the regulation of pathway-specific activators (e.g., pcmR) and nitrogen availability . Methodological insights:
- Use gene knockout strains (e.g., ΔdmpM) to study puromycin biosynthesis bottlenecks .
- qRT-PCR or RNA-seq to profile dmpM expression under varying nutrient conditions .
Q. How can enzyme kinetics of this compound O-methyltransferase be optimized for in vitro studies?
Key parameters include:
- Substrate saturation : Determine and using varying SAM and this compound concentrations under pH 7.5 (Tris-HCl buffer) .
- Cofactor requirements : Test Mg²⁺ or Mn²⁺ as activators; Mg²⁺ typically enhances activity by 2–3 fold .
- Temperature stability : Pre-incubate the enzyme at 25–37°C and measure residual activity to identify optimal conditions .
Q. What contradictions exist in the literature regarding this compound’s role in antibiotic resistance, and how can they be resolved?
Some studies suggest this compound accumulation induces stress responses in S. alboniger, while others propose it has no direct antimicrobial activity . To resolve contradictions:
Q. What novel genetic engineering approaches can enhance this compound production in heterologous hosts?
Strategies include:
- Cluster refactoring : Expressing the dmpM gene alongside pcmR (regulator) in E. coli or S. coelicolor under strong promoters (e.g., T7 or ermE) .
- Co-culture systems : Leveraging interspecies interactions to induce cryptic biosynthetic pathways, as demonstrated in actinomycete co-cultures .
Methodological Best Practices
- Data reporting : Adhere to enzyme commission (EC) numbering (e.g., EC 2.1.1.38) for clarity .
- Statistical rigor : Use ANOVA or Student’s t-test for kinetic data, reporting p-values with exact significance thresholds (e.g., p < 0.01) .
- Reagent documentation : Specify SAM batch numbers, purity (≥95%), and storage conditions (−80°C) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
